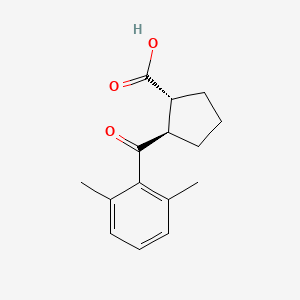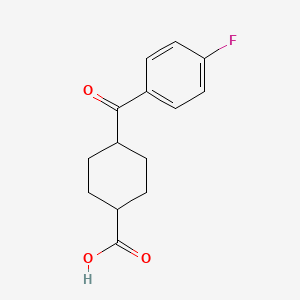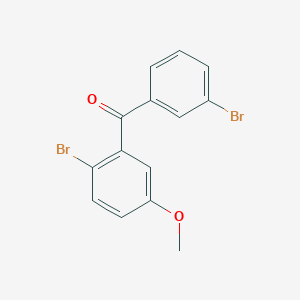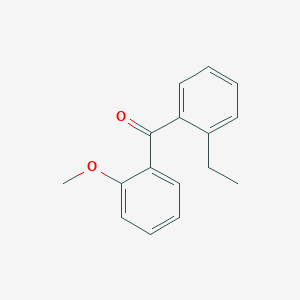
4-Tert-butyl-2'-ethylbenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-2’-ethylbenzophenone is an organic compound with the molecular formula C19H22O . It is also known as (4-tert-butylphenyl)(2-ethylphenyl)methanone . The compound has a molecular weight of 266.38 .
Molecular Structure Analysis
The InChI code for 4-Tert-butyl-2’-ethylbenzophenone is 1S/C19H22O/c1-5-14-8-6-7-9-17(14)18(20)15-10-12-16(13-11-15)19(2,3)4/h6-13H,5H2,1-4H3 . This indicates the presence of 19 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom in the molecule .
科学的研究の応用
Synthesis and Magnetism in Tetranuclear and Pentanuclear Compounds
- The use of 4-tert-butyl-2,6-bis-[(2-hydroxy-phenylimino)methyl]phenol in synthesizing compounds with varying arrangements of metal atoms and nuclearities, leading to compounds that exhibit magnetic properties such as weak ferromagnetic and antiferromagnetic interactions (Yadav et al., 2015).
Catalysis in Oxidative Cyclization
- Involvement in the palladium-catalyzed oxidative cyclization of 2-arylphenols to dibenzofuran derivatives, indicating its role in facilitating intramolecular C-H bond activation and C-O bond formation (Wei & Yoshikai, 2011).
Oxidation in Polyethylene Film
- 4-Tert-butyl-2'-ethylbenzophenone derivatives are used as antioxidants in polyethylene production, influencing the oxidative stability and discoloration of the polymer (Daun, Gilbert, & Giacin, 1974).
Stabilization of Polymers
- Its derivatives are effective as stabilizers for thermal degradation of butadiene type polymers, with a unique bifunctional mechanism that includes polymer radical trapping and hydrogen transfer (Yachigo et al., 1988).
Crystal Structure and DFT Study
- Study of the crystal structure and electronic spectra of 4-tert-butyl-2,6-dibenzoylphenol derivatives, contributing to an understanding of bond lengths, angles, and crystal packing in phenol-based diketones (Gupta et al., 2012).
Synthesis and Characterization of Titanium Complexes
- Use in the synthesis of titanium complexes, showing the formation of confacial bioctahedron and a Ti4O16 core, highlighting its role in coordination chemistry and ligand design (Glaser et al., 2004).
Poly(arylene ether ketone)s with Pendant Tertiary Butyl Groups
- Application in the synthesis of poly(arylene ether ketone)s with pendant tertiary butyl groups, affecting the physical, thermal, mechanical, and adhesion properties of the polymers (Yıldız et al., 2007).
Oxidation Products of Ester-Based Oils
- Investigation of the oxidative degradation behavior of ester-based oils and the effect of antioxidants like this compound derivatives on this process (Frauscher et al., 2017).
Chromatography and Band Splitting
- Involvement in chromatographic processes, influencing band profiles and interactions in overloaded isocratic elution chromatography (Gritti & Guiochon, 2003).
Alkaline Autoxidation Products in Antioxidants
- Studies on the alkaline autoxidation products of antioxidants containing this compound, contributing to the understanding of their structural and chemical properties (Kawai et al., 1999).
Hydroperoxide Decomposition Mechanisms
- Examination of the mechanism of hydroperoxide decomposing effect of cyclic phosphite derivatives, providing insights into the antioxidant activity of these compounds (König et al., 1986).
Bismuth-Based Cyclic Synthesis
- Application in the bismuth-based cyclic synthesis of phenolic acids, illustrating its utility in C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014).
Molecular Conformation and Performance in Polymers
- Influence on the performance and molecular conformation of thermal stabilizers for polymers, affecting oxidative discoloration and stability (Yachigo et al., 1993).
Insecticide Binding Sites in Enzymes
- Study on the specific binding sites of fenazaquin, a compound structurally related to this compound, in enzymes like NADH:ubiquinone oxidoreductase, revealing insights into the mode of action of certain insecticides and acaricides (Wood, Latli, & Casida, 1996).
Hydroboration Catalysis
- Involvement in the catalyzed hydroborations of alkenes, demonstrating its role in organic synthesis and catalysis (Hunter et al., 2011).
Antioxidant Activity of Schiff Bases
- The study of electrochemical transformations and antioxidant activity of Schiff bases containing this compound, highlighting its potential in developing new antioxidant agents (Smolyaninov et al., 2018).
Oxidative Discoloration and Thermal Stability
- Investigating the influences of structural factors of phenols related to this compound on the oxidative discoloration and thermal stability of polymers (Yachigo et al., 1993).
Spin Interaction in Zinc Complexes
- Analysis of spin interaction in zinc complexes of Schiff and Mannich bases containing moieties derived from this compound, contributing to the understanding of spin chemistry in coordination compounds (Orio et al., 2010).
Synthesis of Oxadiazoles with Antioxidant Activity
- Synthesis of new oxadiazoles bearing moieties of this compound, and evaluation of their antioxidant activity, illustrating its potential in medicinal chemistry (Shakir et al., 2014).
Exposure to Synthetic Phenolic Antioxidants
- Study on human exposure to synthetic phenolic antioxidants including derivatives of this compound, relevant in environmental and health sciences (Wang & Kannan, 2019).
作用機序
Target of Action
4-Tert-butyl-2’-ethylbenzophenone, like other benzophenones, may interact with various biological targets. The specific targets would depend on the exact biological or chemical context .
Mode of Action
Benzophenones often participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Without specific study data, it’s challenging to determine the exact biochemical pathways 4-Tert-butyl-2’-ethylbenzophenone might affect. Benzophenones can potentially influence pathways involving aromatic compounds .
Pharmacokinetics
Factors such as its molecular weight and structure would influence these properties .
Result of Action
The effects would depend on its interactions with biological targets and the resulting biochemical changes .
Action Environment
The action, efficacy, and stability of 4-Tert-butyl-2’-ethylbenzophenone would likely be influenced by various environmental factors, including temperature, pH, and the presence of other compounds .
特性
IUPAC Name |
(4-tert-butylphenyl)-(2-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-5-14-8-6-7-9-17(14)18(20)15-10-12-16(13-11-15)19(2,3)4/h6-13H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKIMPXCIATZGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358959.png)
![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)
![cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358966.png)
![cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358967.png)
![cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358968.png)
![cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358969.png)
![cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358972.png)



